CNX-2006 -

CNX-2006

Catalog Number: EVT-287204
CAS Number:
Molecular Formula: C26H27F4N7O2
Molecular Weight: 545.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CNX-2006 is an irreversible inhibitor of mutant EGFRs. It inhibits EGFR phosphorylation in PC-9 and HCC827 cells (IC50s = 55-104 nM), which express the EGFRDel E746_A750 mutation, and NCI H1975 and PC-9/GR4 cells (IC50s = 46 and 61 nM, respectively), which express the EGFRL858R/T790M and EGFRDel E746_A750/T790M mutations, respectively. It is greater than 10-fold selective for cells expressing these mutants over A549 cells expressing wild-type EGFR. CNX-2006 inhibits growth in a panel of non-small cell lung cancer (NSCLC) cells expressing wild-type or mutant EGFRs (GI50s = 0.34-8 and 0.003-3.6 μM, respectively). It reduces tumor growth in an NCI H1975 mouse xenograft model when administered at doses of 25 and 50 mg/kg.
CNX-2006 is a potent, mutant-selective EGFR inhibitor with excellent in vitro activity in cells with activating EGFR mutations, as well as in cells harbouring the T790M mutation. CNX-2006 is the prototype for CO-1686, which is currently in a Phase I clinical trial for the treatment of EGFR-mutant lung cancer.
Overview

CNX-2006 is a third-generation mutant-selective epidermal growth factor receptor inhibitor designed to target specific mutations in the epidermal growth factor receptor, particularly the T790M substitution. This compound represents a significant advancement in targeted cancer therapies, particularly for non-small cell lung cancer, where mutations in the epidermal growth factor receptor are prevalent.

Source and Classification

CNX-2006 was developed as part of ongoing research into effective treatments for cancers driven by mutations in the epidermal growth factor receptor. It is classified under the category of small molecule inhibitors and specifically falls into the class of selective inhibitors targeting mutant forms of the epidermal growth factor receptor. The compound's chemical structure is denoted as:

n 3 6 3 trifluoromethyl anilino pyrimidin 4 yl amino phenyl cyclopropanecarboxamide\text{n 3 6 3 trifluoromethyl anilino pyrimidin 4 yl amino phenyl cyclopropanecarboxamide}
Synthesis Analysis

Methods

The synthesis of CNX-2006 involves several key steps that utilize various organic synthesis techniques. The general synthetic pathway includes:

  1. Formation of the Pyrimidine Ring: This is typically achieved through cyclization reactions involving substituted anilines and other reagents that can facilitate the formation of the pyrimidine core.
  2. Coupling Reactions: The introduction of the trifluoromethyl group and other substituents on the aniline component is achieved through coupling reactions, often utilizing palladium-catalyzed cross-coupling methods.
  3. Cyclopropane Formation: The cyclopropane moiety is introduced using methods such as cyclopropanation reactions, which can involve diazomethane or other cyclopropanation reagents.

Technical details regarding reaction conditions, yields, and purification methods are crucial for optimizing the synthesis and ensuring high purity of CNX-2006.

Molecular Structure Analysis

Structure

The molecular structure of CNX-2006 can be represented as follows:

  • Chemical Formula: C21_{21}H21_{21}F3_{3}N5_{5}O
  • Molecular Weight: Approximately 433.42 g/mol

The structure features a cyclopropanecarboxamide linked to a pyrimidine ring, with a trifluoromethyl group that enhances its pharmacological properties.

Data

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are typically employed to confirm the identity and purity of CNX-2006 during its synthesis.

Chemical Reactions Analysis

Reactions

CNX-2006 undergoes various chemical reactions that are essential for its activity as an inhibitor. These include:

  1. Binding Interactions: The compound binds selectively to the mutant forms of the epidermal growth factor receptor, inhibiting downstream signaling pathways that promote tumor growth.
  2. Metabolic Stability: Understanding how CNX-2006 interacts with metabolic enzymes is critical for predicting its pharmacokinetics and potential drug-drug interactions.

Technical details regarding reaction kinetics and binding affinities are vital for assessing its efficacy.

Mechanism of Action

Process

The mechanism of action for CNX-2006 involves:

  1. Selective Inhibition: By binding to the mutant epidermal growth factor receptor, CNX-2006 prevents ATP from binding, thereby inhibiting phosphorylation and subsequent activation of downstream signaling pathways.
  2. Induction of Apoptosis: Inhibition leads to reduced cell proliferation and may induce apoptosis in cancer cells dependent on these signaling pathways.

Data from preclinical studies indicate that CNX-2006 effectively reduces tumor growth in models expressing T790M mutations.

Physical and Chemical Properties Analysis

Physical Properties

CNX-2006 is characterized by:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Chemical properties include stability under physiological conditions, reactivity with biological targets, and potential degradation pathways.

Relevant data from stability studies indicate that CNX-2006 maintains activity over extended periods under controlled conditions, which is crucial for therapeutic applications.

Applications

Scientific Uses

CNX-2006 has significant applications in cancer therapeutics, particularly for treating non-small cell lung cancer with specific mutations in the epidermal growth factor receptor. Its selective action makes it a valuable candidate for personalized medicine approaches aimed at improving outcomes in patients with resistant forms of cancer.

Research continues to explore its efficacy in combination therapies and its potential role in overcoming resistance mechanisms associated with other treatments targeting the epidermal growth factor receptor pathway.

Properties

Product Name

CNX-2006

IUPAC Name

N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C26H27F4N7O2

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36)

InChI Key

BFSRTTWIPACGMI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

CNX2006; CNX 2006; CNX-2006.

Canonical SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.